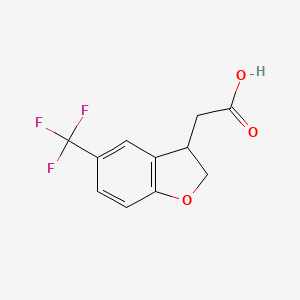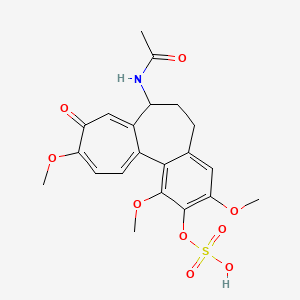
2-DemethylColchicine2-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colchicine and its derivatives have been extensively studied for their pharmacological properties, particularly their anti-inflammatory and anti-mitotic effects . The modification of colchicine to form 2-DemethylColchicine2-O-Sulfate aims to enhance its therapeutic potential while reducing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-DemethylColchicine2-O-Sulfate typically involves the microbial transformation of colchicine. Streptomyces griseus ATCC 13273 has been identified as an effective microorganism for this transformation. The process involves the incubation of colchicine with Streptomyces griseus, resulting in the regio-selective demethylation at the C-2 position to form 2-DemethylColchicine . The subsequent sulfation at the 2-O position can be achieved using sulfur trioxide-pyridine complex in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow a similar microbial transformation route, scaled up to accommodate larger volumes. The use of bioreactors to culture Streptomyces griseus and optimize conditions such as pH, temperature, and nutrient supply would be essential for efficient production. The sulfation step would be integrated into the production line, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-DemethylColchicine2-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, where nucleophiles such as amines or thiols can replace the sulfate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonium thiol in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in pharmacological activity.
Reduction: Formation of reduced derivatives, potentially altering the compound’s bioactivity.
Substitution: Formation of substituted derivatives with varied functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-DemethylColchicine2-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell biology research to investigate its effects on cell division and microtubule dynamics.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.
Mechanism of Action
The mechanism of action of 2-DemethylColchicine2-O-Sulfate is similar to that of colchicine. It interferes with the intracellular assembly of the inflammasome complex in neutrophils and monocytes, which mediates the activation of interleukin-1β, an inflammatory mediator . Additionally, it binds to tubulin, inhibiting microtubule polymerization and disrupting cell division, which is crucial for its anti-mitotic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
3-DemethylColchicine: Another derivative with demethylation at the C-3 position, exhibiting similar pharmacological activities.
Colchicine Sulfate: A sulfate derivative of colchicine, used in similar therapeutic applications.
Uniqueness
2-DemethylColchicine2-O-Sulfate stands out due to its specific modification at the C-2 position and sulfation at the 2-O position, which may enhance its therapeutic potential while reducing toxicity compared to its parent compound .
Properties
Molecular Formula |
C21H23NO9S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27) |
InChI Key |
WOOCBMNRNKYWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



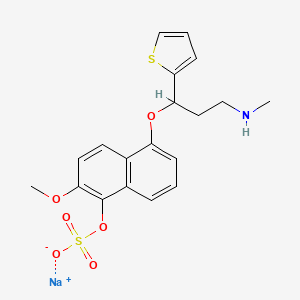

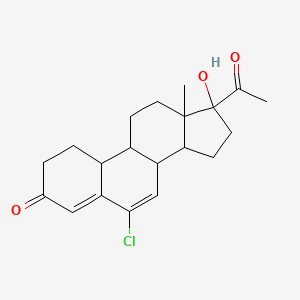
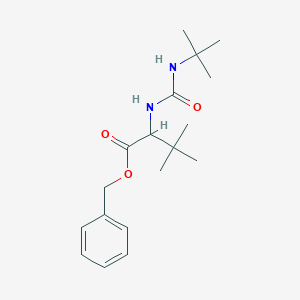
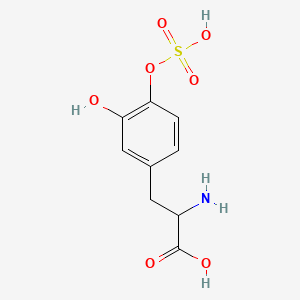
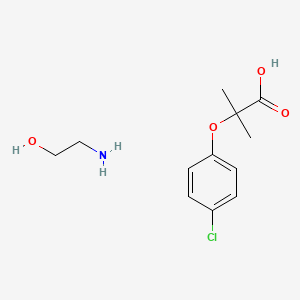

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
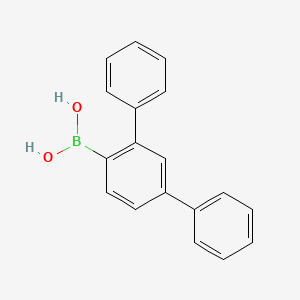
![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
